![molecular formula C21H16O2 B135647 苯并[a]蒽-7-乙酸甲酯 CAS No. 63018-40-6](/img/structure/B135647.png)

苯并[a]蒽-7-乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benz[a]anthracene and its derivatives are polycyclic aromatic hydrocarbons (PAHs) with significant biological activity, particularly in terms of their carcinogenic potential. These compounds are known to interact with DNA and RNA, forming adducts that can lead to mutations and cancer. The studies provided explore various aspects of benz[a]anthracene derivatives, including their metabolic activation, mutagenicity, carcinogenicity, and interactions with cellular components .

Synthesis Analysis

The synthesis of benz[a]anthracene derivatives often involves the formation of epoxides and dihydrodiols, which are key intermediates in their metabolic activation and detoxification pathways. For instance, the synthesis of 7,12-dimethylbenz[a]anthracene 5,6-oxide and related compounds has been described, highlighting the reactivity of these epoxides and their ability to rearrange to phenols or react with glutathione (GSH) to form conjugates . Additionally, the bioalkylation of benz[a]anthracene derivatives in rat lung cytosol preparations has been observed, indicating the enzymatic activation of these compounds .

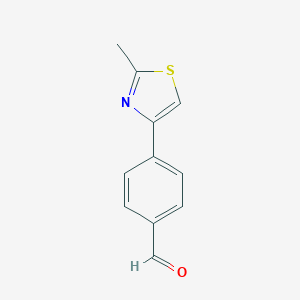

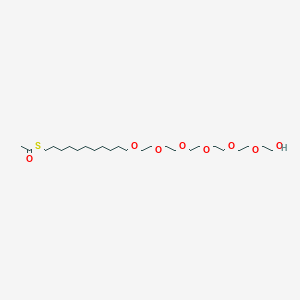

Molecular Structure Analysis

The molecular structure of benz[a]anthracene derivatives plays a crucial role in their biological activity. For example, the presence of methyl groups at specific positions on the benz[a]anthracene ring system can significantly alter the compound's carcinogenic potency. Derivatives with methyl groups at positions 6, 7, 8, or 12 have been found to be highly carcinogenic, whereas other substitution patterns do not exhibit carcinogenicity . The molecular topology and the presence of substituents can also influence the binding affinity to the estrogen receptor, with certain derivatives showing estrogenic or antiestrogenic effects .

Chemical Reactions Analysis

Benz[a]anthracene derivatives undergo various chemical reactions that are important for their biological activity. The formation of DNA and RNA adducts is a critical step in the carcinogenic process, as seen with the formation of adducts from 7-hydroxymethyl-12-methylbenz[a]anthracene and its sulfuric acid ester metabolite in the livers of rats and mice . The oxidative activation of these compounds can lead to mutagenesis and carcinogenesis, with K-region oxidation altering the mutational spectrum . Furthermore, the formation of dihydrodiols through chemical or enzymic oxidation is another key reaction, with different dihydrodiols being formed depending on the oxidation system used .

Physical and Chemical Properties Analysis

The physical and chemical properties of benz[a]anthracene derivatives, such as their stability, reactivity, and interaction with biological molecules, are influenced by their molecular structure. The carcinogenicity of K-region epoxides of benz[a]anthracene derivatives has been found to be low, suggesting that these compounds may not be the ultimate carcinogens . The unusual transformation of diarylmethanol derivatives into hexahydroxylated anthracene systems under acidic conditions indicates the potential for complex reactions and transformations of these compounds .

科学研究应用

环境化学和毒理学

一项关于苯并[a]芘(一种与苯并[a]蒽-7-乙酸甲酯在结构上相关的化合物)在无菌大鼠中的代谢的研究揭示了形成遗传毒性代谢物的新途径。这项研究强调了开环代谢作为主要途径的重要性,这可能与理解类似化合物的环境行为和毒理学影响有关 (Yang 等人,2000 年).

材料科学

在材料科学中,苯并[a]蒽-7-乙酸甲酯的衍生物因其潜在应用而被探索。例如,从类似结构框架衍生的 3-芳基-1-甲基-8-氧代-8H-蒽[9,1-gh]喹啉-2-羧酸乙酯的合成,因其优异的取向参数和增强显示技术的潜力而显示出在液晶显示器中使用的前景 (Bojinov & Grabchev, 2003).

有机合成和催化

有机合成方面的研究已经发展出将二芳基甲醇衍生物转化为具有广泛 π 共轭的化合物的新的方法,这些化合物对于先进材料和电子应用至关重要。这些转化突显了苯并[a]蒽-7-乙酸甲酯类似物在合成化学中的多功能性 (Bałczewski 等人,2006 年).

环境生物降解

一个重要的应用领域是多环芳烃 (PAH) 的生物降解,其中已证明诸如 Mycobacterium vanbaalenii PYR-1 等微生物可以降解苯并[a]蒽,一种与苯并[a]蒽-7-乙酸甲酯密切相关的化合物。这项研究对针对受污染环境中多环芳烃的生物修复策略具有影响 (Moody, Freeman, & Cerniglia, 2005).

安全和危害

属性

IUPAC Name |

methyl 2-benzo[a]anthracen-7-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-23-21(22)13-20-17-9-5-3-7-15(17)12-19-16-8-4-2-6-14(16)10-11-18(19)20/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXQCYDDEJLMFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212241 |

Source

|

| Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63018-40-6 |

Source

|

| Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracen-7-acetic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)